molecular formula C20H11N4NaO2 B593713 CX-5011 CAS No. 1333382-30-1

CX-5011

Cat. No.: B593713
CAS No.: 1333382-30-1
M. Wt: 362.3 g/mol
InChI Key: FSIFELDKZUCPMJ-UHFFFAOYSA-M
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Description

CX-5011 is a potent and selective inhibitor of protein kinase CK2, a serine/threonine kinase involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. The compound has shown significant potential in cancer research due to its ability to induce apoptosis and inhibit cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CX-5011 involves the preparation of 5-halopyrimidine-4-carboxylic acid esters via a radical chemistry approach. Ethyl 5-bromopyrimidine-4-carboxylate is a key intermediate in the synthesis of this compound . The reaction conditions typically involve the use of radical initiators and specific solvents to achieve the desired product.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the synthesis likely follows similar routes as laboratory-scale preparation, with optimizations for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

CX-5011 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Properties

IUPAC Name

sodium;5-(3-ethynylanilino)pyrimido[4,5-c]quinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O2.Na/c1-2-12-4-3-5-14(8-12)23-19-18-16(10-21-11-22-18)15-7-6-13(20(25)26)9-17(15)24-19;/h1,3-11H,(H,23,24)(H,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIFELDKZUCPMJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC3=C(C=CC(=C3)C(=O)[O-])C4=CN=CN=C42.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N4NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333382-30-1
Record name CX-5011
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333382301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CX-5011
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F5JG09KS6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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